molecular formula C22H25N3O B2889497 1-(2-phenylethyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one CAS No. 878712-26-6

1-(2-phenylethyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one

Cat. No.: B2889497
CAS No.: 878712-26-6
M. Wt: 347.462
InChI Key: CNFQYFODRVTGCX-UHFFFAOYSA-N
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Description

1-(2-phenylethyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-phenylethyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Alkylation: The benzimidazole core can be alkylated with 1-bromo-2-phenylethane to introduce the 2-phenylethyl group.

    Formation of the pyrrolidinone ring: This step might involve the cyclization of an appropriate precursor, such as an amino acid derivative, under basic conditions.

    Final functionalization:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2-phenylethyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the compound’s structure.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-phenylethyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one would depend on its specific biological target. Generally, benzimidazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Phenylethyl)-2-benzimidazole: Lacks the pyrrolidinone ring but shares the benzimidazole core.

    4-(1-Propylbenzimidazol-2-yl)pyrrolidin-2-one: Similar structure but without the 2-phenylethyl group.

Uniqueness

1-(2-phenylethyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one is unique due to the combination of the benzimidazole core, the pyrrolidinone ring, and the specific substituents. This unique structure may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

1-(2-phenylethyl)-4-(1-propylbenzimidazol-2-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O/c1-2-13-25-20-11-7-6-10-19(20)23-22(25)18-15-21(26)24(16-18)14-12-17-8-4-3-5-9-17/h3-11,18H,2,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNFQYFODRVTGCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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